molecular formula C39H68O3Si2 B595845 (1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol CAS No. 134523-61-8

(1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol

Cat. No.: B595845
CAS No.: 134523-61-8
M. Wt: 641.14
InChI Key: DIMYHZDULFSWLS-VWHDTGRGSA-N
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Description

The compound “(1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol” is a complex organic molecule with multiple stereocenters and functional groups. This compound is characterized by its intricate structure, which includes cyclopropyl, cyclohexylidene, and indenyl groups, as well as tert-butyldimethylsilyloxy protecting groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclopropyl and cyclohexylidene rings, as well as the introduction of the tert-butyldimethylsilyloxy groups. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.

    Aldol Condensation: Formation of the cyclohexylidene ring via aldol condensation reactions.

    Silylation: Introduction of the tert-butyldimethylsilyloxy groups using reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions at the silyloxy groups or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4.

    Reducing Agents: LiAlH4, NaBH4.

    Bases: NaOH, KOH, pyridine.

    Acids: HCl, H2SO4.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while reduction of double bonds would yield saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may be studied for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(trimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
  • (1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-amine

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple functional groups, which may confer unique chemical and biological properties.

Biological Activity

The compound (1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol , with CAS number 134523-61-8, is a complex organic molecule notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound has a molecular formula of C39H68O3Si2C_{39}H_{68}O_3Si_2 and features multiple functional groups that contribute to its biological activity. The presence of silyl ether groups may enhance its stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Adhesion Modulation : Research indicates that compounds with similar structures can influence cellular adhesion processes. For instance, they may downregulate the expression of adhesion molecules such as VCAM-1 and ICAM-1, which are critical in inflammatory responses .
  • Antimicrobial Activity : Compounds structurally related to this molecule have shown significant antimicrobial properties. They inhibit biofilm formation and quorum sensing in pathogenic bacteria, which are crucial for their virulence .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting the NF-kB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells .

Study 1: Anti-inflammatory Activity

A study demonstrated that a related compound significantly reduced TNF-α-induced expression of E-selectin and VCAM-1 in human umbilical vein endothelial cells (HUVECs). This suggests that the compound can modulate inflammatory responses by affecting cell adhesion molecule expression .

Study 2: Antimicrobial Properties

Another investigation into similar silyl-containing compounds revealed their ability to inhibit biofilm formation in Streptococcus mutans, a major contributor to dental caries. The binding energy calculations indicated strong interactions with key enzymes involved in biofilm synthesis .

Research Findings

Property Finding
Cell Adhesion Inhibition of VCAM-1 and ICAM-1 expression in HUVECs
Antimicrobial Activity Significant inhibition of S. mutans biofilm formation; strong binding energies with target enzymes
Anti-inflammatory Effects Reduced expression of E-selectin in activated endothelial cells; modulation of NF-kB pathway

Properties

IUPAC Name

(E,1S,4S)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32+,33+,34-,35+,36-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYHZDULFSWLS-VWHDTGRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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